molecular formula C36H60Br2S2 B6596375 5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene CAS No. 888491-16-5

5,5'-Dibromo-4,4'-ditetradecyl-2,2'-bithiophene

Cat. No.: B6596375
CAS No.: 888491-16-5
M. Wt: 716.8 g/mol
InChI Key: YWKJVWGQFAPEDZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene is primarily used in the synthesis of semiconductive polymers for organic photovoltaics (OPV) and organic field-effect transistors (OFET) devices . The primary targets of this compound are the conductive pathways in these devices.

Mode of Action

The compound interacts with its targets by integrating into the polymer matrix of the semiconductive polymers. This integration enhances the conductivity of the polymers, thereby improving the performance of the OPV and OFET devices .

Biochemical Pathways

Instead, it influences the electronic pathways in semiconductive polymers, enhancing their conductivity and overall performance .

Result of Action

The integration of 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene into semiconductive polymers results in enhanced conductivity. This leads to improved performance of the OPV and OFET devices that use these polymers .

Action Environment

The action of 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene can be influenced by environmental factors such as temperature, humidity, and light exposure. For instance, high temperatures may affect the stability of the compound and its integration into the polymer matrix. Therefore, appropriate storage and handling conditions are crucial for maintaining its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene typically involves the bromination of 4,4’-ditetradecyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented. the synthesis process is scalable and can be adapted for larger-scale production by optimizing reaction conditions and using industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene can undergo substitution reactions where the bromine atoms are replaced by other functional groups.

    Coupling Reactions: This compound is often used in Suzuki and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene is unique due to its long tetradecyl chains, which enhance the solubility and processability of the resulting polymers. This makes it particularly valuable for creating flexible and printable electronic devices .

Properties

IUPAC Name

2-bromo-5-(5-bromo-4-tetradecylthiophen-2-yl)-3-tetradecylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33(39-35(31)37)34-30-32(36(38)40-34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKJVWGQFAPEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCCCCCCCCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888491-16-5
Record name 888491-16-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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